3-Chloro-2-(chloromethyl)-5-methylpyridine

Catalog No.
S12548196
CAS No.
1256790-68-7
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(chloromethyl)-5-methylpyridine

CAS Number

1256790-68-7

Product Name

3-Chloro-2-(chloromethyl)-5-methylpyridine

IUPAC Name

3-chloro-2-(chloromethyl)-5-methylpyridine

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3

InChI Key

JBPMYLDUMFCYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCl)Cl

3-Chloro-2-(chloromethyl)-5-methylpyridine, with the chemical formula C₇H₇Cl₂N, is a pyridine derivative characterized by the presence of two chlorine atoms and a methyl group. This compound is notable for its chloromethyl and methyl substituents at the 2 and 5 positions of the pyridine ring, respectively. Its molecular structure contributes to its reactivity and potential applications in various chemical processes.

3-Chloro-2-(chloromethyl)-5-methylpyridine can undergo several chemical transformations, primarily due to its electrophilic nature. Some significant reactions include:

  • Chlorination: The compound can react with elemental chlorine, leading to further chlorination at available positions on the pyridine ring.
  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, facilitating the synthesis of more complex organic molecules.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangement reactions, which can yield different pyridine derivatives.

These reactions are essential for synthesizing intermediates used in pharmaceuticals and agrochemicals .

The synthesis of 3-chloro-2-(chloromethyl)-5-methylpyridine can be achieved through several methods:

  • Chlorination of 3-Methylpyridine: Reacting 3-methylpyridine with chlorine in the presence of an organic acid (e.g., acetic acid) facilitates the introduction of chloromethyl groups. This method typically requires controlled conditions to manage selectivity and yield .
  • Nucleophilic Substitution Reactions: Starting from appropriate precursors, nucleophiles can be introduced to replace chlorine atoms or other leaving groups, forming the target compound.

These methods highlight the versatility of synthetic approaches available for producing this compound.

3-Chloro-2-(chloromethyl)-5-methylpyridine has several applications:

  • Intermediate in Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Agricultural Chemicals: Its derivatives are utilized in developing insecticides due to their efficacy against pests.

The compound's unique structure makes it valuable in creating new functional materials and biologically active agents.

Interaction studies involving 3-chloro-2-(chloromethyl)-5-methylpyridine typically focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting how this compound will behave in biological systems or during chemical synthesis. For example:

  • Reactivity with Amines: The chloromethyl group can react with amines to form amine derivatives, which may exhibit enhanced biological activity.

Such studies contribute to optimizing its use in pharmaceutical applications and understanding its environmental impact when used as an insecticide.

Several compounds share structural similarities with 3-chloro-2-(chloromethyl)-5-methylpyridine. Here are a few notable examples:

Compound NameStructureUnique Features
3-Chloromethyl-5-methylpyridineC₇H₈ClNLacks a second chlorine atom; more hydrophobic
2-Chloro-5-chloromethylpyridineC₆H₄Cl₂NContains two chlorines on different positions
3-DichloromethylpyridineC₇H₆Cl₃NHas three chlorine atoms; higher reactivity

These compounds exhibit varying degrees of biological activity and reactivity based on their substituents, highlighting the uniqueness of 3-chloro-2-(chloromethyl)-5-methylpyridine within this class of chemicals.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

174.9955546 g/mol

Monoisotopic Mass

174.9955546 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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